2,6-di-tert-butyl-4-[hydroxy(1-propyl-1H-benzimidazol-2-yl)methyl]phenol
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Overview
Description
2,6-DI-TERT-BUTYL-4-[HYDROXY(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]PHENOL is a complex organic compound known for its unique structure and properties This compound features a phenolic core substituted with bulky tert-butyl groups and a hydroxybenzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-TERT-BUTYL-4-[HYDROXY(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]PHENOL typically involves multi-step organic reactions. One common approach is the condensation of 2,6-di-tert-butylphenol with a suitable benzodiazole derivative under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2,6-DI-TERT-BUTYL-4-[HYDROXY(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the benzodiazole moiety or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2,6-DI-TERT-BUTYL-4-[HYDROXY(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]PHENOL has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties may lead to new therapeutic agents.
Industry: Its stability and reactivity make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which 2,6-DI-TERT-BUTYL-4-[HYDROXY(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]PHENOL exerts its effects involves interactions with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the benzodiazole moiety may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): Known for its antioxidant properties.
2,6-Di-tert-butyl-4-hydroxyanisole (BHA): Another antioxidant with similar applications.
2,6-Di-tert-butyl-4-hydroxybenzaldehyde: Used in organic synthesis and as an intermediate.
Uniqueness
2,6-DI-TERT-BUTYL-4-[HYDROXY(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]PHENOL is unique due to its combination of a phenolic core with a benzodiazole moiety, providing distinct chemical and biological properties. This structural uniqueness allows for specific interactions and applications not shared by its analogs.
Properties
Molecular Formula |
C25H34N2O2 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[hydroxy-(1-propylbenzimidazol-2-yl)methyl]phenol |
InChI |
InChI=1S/C25H34N2O2/c1-8-13-27-20-12-10-9-11-19(20)26-23(27)21(28)16-14-17(24(2,3)4)22(29)18(15-16)25(5,6)7/h9-12,14-15,21,28-29H,8,13H2,1-7H3 |
InChI Key |
PMRVMIVVJJRYAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C(C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)O |
Origin of Product |
United States |
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